An In-depth Technical Guide to 6-Bromo-1-methylindole-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 6-Bromo-1-methylindole-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 6-Bromo-1-methylindole-2-carbaldehyde, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical architecture, physicochemical properties, synthetic pathways, and its potential as a scaffold for novel therapeutic agents. This document is intended to serve as a practical resource for scientists engaged in the synthesis and application of indole-based compounds.
Introduction: The Significance of the 6-Bromoindole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a bromine atom at the 6-position of the indole ring has been shown to impart a range of potent biological activities. Derivatives of 6-bromoindole have demonstrated significant antimicrobial, antifungal, and anti-inflammatory properties, making them a fertile ground for drug discovery programs.[1][2] 6-Bromo-1-methylindole-2-carbaldehyde, with its reactive aldehyde functionality, represents a key intermediate for the elaboration of this promising scaffold into a diverse library of bioactive molecules. The N-methylation also enhances lipophilicity and can influence the metabolic stability and binding affinity of the final compounds.
Physicochemical and Spectroscopic Profile
While specific experimental data for 6-Bromo-1-methylindole-2-carbaldehyde is not extensively reported in the literature, we can infer its properties from its close analogue, 6-Bromo-1H-indole-2-carbaldehyde, and through spectroscopic principles.[3]
Physicochemical Properties
The following table summarizes the key physicochemical properties. Note that the data for the N-H analogue is provided for reference.
| Property | Value (Predicted or from Analogue) | Source |
| Molecular Formula | C₁₀H₈BrNO | - |
| Molecular Weight | 238.08 g/mol | - |
| IUPAC Name | 6-bromo-1-methyl-1H-indole-2-carbaldehyde | - |
| CAS Number | Not available (Analogue 6-Bromo-1H-indole-2-carbaldehyde: 105191-12-6) | [3] |
| Appearance | Expected to be a pale yellow to brown solid | Inference |
| Melting Point | Not available (Analogue 6-Bromo-1H-indole-2-carbaldehyde: 181-183 °C) | [3] |
| Solubility | Expected to be soluble in DMSO, DMF, and chlorinated solvents | Inference |
| XLogP3 | ~3.0 (Predicted) | Inference |
Spectroscopic Characterization
The structural elucidation of 6-Bromo-1-methylindole-2-carbaldehyde would rely on a combination of NMR, IR, and Mass Spectrometry.[4]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl group, and the aldehyde proton. The aldehyde proton will appear as a singlet at a downfield chemical shift (typically δ 9.5-10.5 ppm). The N-methyl group will be a singlet around δ 3.8-4.2 ppm. The aromatic protons will exhibit characteristic splitting patterns based on their coupling constants.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at a highly deshielded position (δ 180-190 ppm). The N-methyl carbon will resonate around δ 30-35 ppm. The remaining aromatic and pyrrolic carbons will appear in the δ 100-140 ppm region.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the range of 1670-1700 cm⁻¹. Other key absorbances will include C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹) and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).[4]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak [M]⁺ would be observed at m/z 237 and 239.
Synthesis of 6-Bromo-1-methylindole-2-carbaldehyde
The most direct and widely employed method for the formylation of indoles is the Vilsmeier-Haack reaction.[5] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich indole ring. While formylation of N-unsubstituted indoles often occurs at the C-3 position, N-substituted indoles can undergo formylation at the C-2 position, especially if the C-3 position is blocked or under certain reaction conditions.
Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
The synthesis of 6-Bromo-1-methylindole-2-carbaldehyde would logically start from the commercially available 6-Bromo-1-methylindole.
Caption: Proposed synthesis of 6-Bromo-1-methylindole-2-carbaldehyde via the Vilsmeier-Haack reaction.
Detailed Experimental Protocol
Caution: This protocol is a representative procedure based on established Vilsmeier-Haack methodology and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
6-Bromo-1-methylindole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 6-Bromo-1-methylindole (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up and Quenching: Cool the reaction mixture to 0 °C and carefully pour it into a beaker containing crushed ice with vigorous stirring. Once the ice has melted, slowly neutralize the acidic solution by adding saturated aqueous NaHCO₃ solution until the pH is approximately 8.
-
Extraction and Isolation: Transfer the aqueous mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 6-Bromo-1-methylindole-2-carbaldehyde.
Rationale and Self-Validation
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water; therefore, anhydrous solvents and glassware are crucial for the success of the reaction.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent decomposition.
-
Stoichiometry: A slight excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting indole.
-
Work-up: The quenching with ice and subsequent neutralization are critical steps to hydrolyze the iminium intermediate to the aldehyde and to remove acidic byproducts.
-
Purification: Column chromatography is essential to separate the desired product from any potential regioisomers (e.g., C-3 formylation) and other impurities.
Chemical Reactivity and Applications in Drug Development
The aldehyde group at the C-2 position of 6-Bromo-1-methylindole-2-carbaldehyde is a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse derivatives for biological screening.
Key Reactions of the Aldehyde Functionality
Caption: Key chemical transformations of the 2-formyl group on the indole scaffold.
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Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (6-Bromo-1-methylindole-2-carboxylic acid) using reagents like sodium chlorite (Pinnick oxidation). This carboxylic acid can then be converted to amides, esters, and other derivatives.[6]
-
Reduction: Selective reduction of the aldehyde to the primary alcohol (6-Bromo-1-methylindol-2-yl)methanol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).
-
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene, providing a route to vinyl-substituted indoles.
-
Condensation Reactions: The aldehyde can undergo condensation with primary amines to form Schiff bases (imines) or with hydrazines to form hydrazones. These derivatives are often explored for their biological activities.
Application as a Scaffold for Bioactive Molecules
The 6-bromoindole moiety is a key pharmacophore in a variety of biologically active compounds. For instance, various 6-bromoindole derivatives have been investigated as:
-
Antimicrobial Agents: By elaborating the 2-carbaldehyde into more complex side chains, novel compounds with activity against pathogenic bacteria and fungi can be developed.[1]
-
Anticancer Agents: The indole scaffold is present in many anticancer drugs, and modification of 6-Bromo-1-methylindole-2-carbaldehyde could lead to new cytotoxic agents.
-
Enzyme Inhibitors: The structural features of this molecule make it an attractive starting point for the design of inhibitors for various enzymes implicated in disease.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-Bromo-1-methylindole-2-carbaldehyde is not available, data from closely related compounds such as 6-Bromo-1H-indole and other bromoindole aldehydes suggest the following precautions.[7][8]
-
GHS Hazard Classification (Predicted):
-
Acute Toxicity, Oral (Category 4) - Harmful if swallowed.
-
Skin Irritation (Category 2) - Causes skin irritation.
-
Eye Irritation (Category 2A) - Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation - May cause respiratory irritation.[3]
-
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
6-Bromo-1-methylindole-2-carbaldehyde is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established methods such as the Vilsmeier-Haack reaction. The reactivity of the 2-formyl group opens up numerous avenues for chemical diversification. Given the proven biological importance of the 6-bromoindole scaffold, this compound represents a key starting material for the development of the next generation of indole-based therapeutics.
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6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. (n.d.). NCBI. Retrieved from [Link]
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An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018, April 9). RSC Publishing. Retrieved from [Link]
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Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile. (n.d.). HETEROCYCLES. Retrieved from [Link]
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